molecular formula C23H24N2O4 B252857 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B252857
M. Wt: 392.4 g/mol
InChI Key: OBTQPEQDGYYCKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the indole family. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various scientific research fields.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of certain viruses and bacteria. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one in lab experiments include its potent anticancer, antiviral, and antimicrobial properties. It is also relatively easy to synthesize and can be obtained in large quantities. However, its mechanism of action is not fully understood, and further research is needed to determine its potential side effects and toxicity.

Future Directions

There are several future directions for research on 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one. One potential direction is to further investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore its potential use in combination with other drugs for the treatment of cancer and viral infections. Finally, further research is needed to determine its potential side effects and toxicity in humans.

Synthesis Methods

The synthesis of 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one involves several steps. The first step involves the reaction of 2-naphthoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with morpholine to form the corresponding amide. The amide is then reacted with indole-2,3-dione in the presence of a reducing agent to form the final product.

Scientific Research Applications

3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to possess anticancer, antiviral, and antimicrobial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)indol-2-one

InChI

InChI=1S/C23H24N2O4/c26-21-17-6-2-1-5-16(17)9-10-19(21)23(28)18-7-3-4-8-20(18)25(22(23)27)15-24-11-13-29-14-12-24/h1-8,19,28H,9-15H2

InChI Key

OBTQPEQDGYYCKP-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C(=O)C1C3(C4=CC=CC=C4N(C3=O)CN5CCOCC5)O

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1C3(C4=CC=CC=C4N(C3=O)CN5CCOCC5)O

Origin of Product

United States

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